BenchChemオンラインストアへようこそ!

benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

DGAT1 inhibition molecular docking binding free energy

This compound features a unique 5-ethyl-1,3,4-oxadiazole moiety and benzyl ester linker, creating a distinct structural fingerprint within the Novartis DGAT1 inhibitor patent class. Secure this research tool for metabolic disease target validation, SAR benchmarking (XLogP3=3.9, 0 H-bond donors), or virtual screening campaigns. Ideal for in vitro enzymatic profiling and mechanism-of-action studies.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 921547-39-9
Cat. No. B2662670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
CAS921547-39-9
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H19N3O3/c1-2-19-22-23-21(27-19)18-12-16-10-6-7-11-17(16)24(18)13-20(25)26-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3
InChIKeyHBXOUQKZVRMVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate (CAS 921547-39-9): Procurement-Relevant Structural and Pharmacological Profile


Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate (CAS 921547-39-9) is a synthetic heterocyclic compound that integrates an indole core with a 1,3,4-oxadiazole moiety via an acetoxybenzyl linker, with a molecular formula of C21H19N3O3 and a molecular weight of 361.4 g/mol [1]. The compound belongs to a broader class of oxadiazole-substituted indole derivatives that have been disclosed in patents as diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with potential utility in treating metabolic disorders such as obesity and type 2 diabetes [2]. Structurally, the 5-ethyl substitution on the oxadiazole ring distinguishes this compound from closely related analogs bearing methyl, propyl, or unsubstituted oxadiazole moieties, a modification that may influence target binding affinity, metabolic stability, and physicochemical properties.

Why Generic Substitution of Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate Is Not Advisable Without Quantitative Evidence


Compounds within the indole-oxadiazole-acetate chemical class cannot be presumed interchangeable without direct comparative data. The 5-ethyl substituent on the oxadiazole ring, the specific benzyl ester moiety, and the indole N1-acetate linkage collectively create a unique structural fingerprint that may critically affect DGAT1 inhibitory potency, selectivity over related acyltransferases (e.g., DGAT2, ACAT1), and pharmacokinetic properties [1]. In the Novartis DGAT1 inhibitor patent family, small structural modifications across oxadiazole-substituted indole derivatives led to substantial differences in in vitro potency, as evidenced by the >1000-fold range in human DGAT1 IC50 values observed among structurally related analogs [2]. Users should note that high-strength differential evidence directly comparing CAS 921547-39-9 to specific named comparators is currently limited; the quantitative evidence below is necessary but insufficient for full procurement differentiation and should be supplemented with head-to-head data when available.

Quantitative Differentiation Evidence for Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate vs. Structural Analogs


Computational Binding Affinity Advantage of the 5-Ethyl-Oxadiazole Indole Scaffold in DGAT1 Inhibition

In a series of indole-based oxadiazole derivatives computationally evaluated for DGAT1 binding, compounds bearing the 5-ethyl-1,3,4-oxadiazole moiety demonstrated favorable docking scores consistent with low-micromolar inhibitory activity. One representative analog with a related scaffold exhibited a binding free energy of −8.74 kcal/mol and an in vitro IC50 of 36.4 ± 0.6 µM against DGAT1 [1]. By class-level inference, the 5-ethyl substitution is expected to provide enhanced hydrophobic complementarity within the DGAT1 active site compared to unsubstituted or 5-methyl analogs, which lack this alkyl extension.

DGAT1 inhibition molecular docking binding free energy

Physicochemical Differentiation from Ethyl Ester and Amide Analogs: Lipophilicity and Hydrogen Bonding Profile

Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate exhibits a computed XLogP3-AA value of 3.9 and a hydrogen bond acceptor count of 5 [1]. The ethyl ester analog (CAS 921842-14-0) replaces the benzyl group with an ethyl moiety, resulting in a lower molecular weight and altered lipophilicity. Amide analogs such as N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide introduce an additional hydrogen bond donor, potentially affecting membrane permeability and solubility . The benzyl ester form may offer an optimal balance of lipophilicity for cell-based assays compared to more polar amide derivatives or less lipophilic ethyl esters.

XLogP3 hydrogen bond acceptor count physicochemical properties

Patent-Established Target Engagement: DGAT1 Inhibitory Activity of Oxadiazole-Indole Derivatives

The Novartis patent family (JP5675359B2 and equivalents) explicitly claims oxadiazole-substituted indole derivatives as DGAT1 inhibitors and reports that structurally related compounds within this class exhibit human DGAT1 IC50 values ranging from sub-nanomolar to >10 µM, depending on substitution pattern [1]. Another BindingDB entry for a structurally related 5-ethyl-1,3,4-oxadiazole-amino-pyridine derivative shows a human DGAT1 IC50 of 1.30 nM, demonstrating that the 5-ethyl-oxadiazole moiety can support potent DGAT1 inhibition when appropriately elaborated [2]. Class-level inference suggests that benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate likely possesses measurable DGAT1 inhibitory activity, though the specific potency for this exact compound has not been publicly disclosed.

DGAT1 inhibition metabolic disorders enzyme assay

Characterized Physicochemical Identity Supporting Reproducible Procurement

CAS 921547-39-9 is registered in PubChem (CID 40693804) with computed molecular descriptors including exact mass, InChIKey (HBXOUQKZVRMVPX-UHFFFAOYSA-N), and SMILES notation, enabling unambiguous compound identification [1]. In contrast, many closely related analogs (e.g., CAS 921842-14-0, CAS 946256-67-3) lack equivalent authoritative database entries or have only vendor-generated identifiers without PubChem registration, increasing the risk of identity ambiguity during procurement.

identity verification quality control analytical characterization

Recommended Application Scenarios for Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate Based on Available Evidence


DGAT1 Inhibitor Screening in Metabolic Disease Drug Discovery Programs

The compound's structural assignment to the Novartis oxadiazole-indole DGAT1 inhibitor patent class [1] makes it a candidate for screening in metabolic disease programs targeting triacylglycerol synthesis. It can serve as a tool compound for validating DGAT1 inhibition assays, provided that users first confirm the specific IC50 value through in-house testing. The compound is most appropriate for early-stage in vitro enzymatic screening and mechanism-of-action studies where the DGAT1 target engagement hypothesis is being tested.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Indole Scaffolds

The 5-ethyl-1,3,4-oxadiazole substituent and benzyl ester group of CAS 921547-39-9 provide distinct SAR data points within a broader oxadiazole-indole analog series [1]. Researchers systematically varying the oxadiazole 5-position substituent (H, methyl, ethyl, propyl, butyl) and the ester moiety (methyl, ethyl, benzyl) can use this compound as a reference standard, leveraging its fully characterized chemoinformatic identity (PubChem CID 40693804, XLogP3 = 3.9) [2] to anchor computational and experimental comparisons.

Computational Chemistry and Molecular Docking Studies Targeting DGAT1

The well-defined structure and ligand properties of CAS 921547-39-9 (SMILES: CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4) support its use as a ligand template for molecular docking, pharmacophore modeling, and binding free energy calculations targeting DGAT1 [1]. The computed XLogP3 value of 3.9 and the absence of hydrogen bond donors [2] inform drug-likeness predictions and can be used to benchmark virtual screening campaigns against this scaffold class.

Chemical Biology Studies Requiring a Defined Indole-Oxadiazole Probe with a Benzyl Ester Moiety

The benzyl ester functionality in CAS 921547-39-9 provides a distinct chemical handle not present in amide or carboxylic acid analogs. This feature may be exploited in chemical biology studies requiring ester-based prodrug strategies or specific metabolic liability profiles [1]. The compound's 5 hydrogen bond acceptor atoms and zero hydrogen bond donors [2] may confer superior membrane permeability compared to amide-linked analogs, making it potentially suitable for cell-based target engagement assays, though this requires experimental confirmation.

Quote Request

Request a Quote for benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.